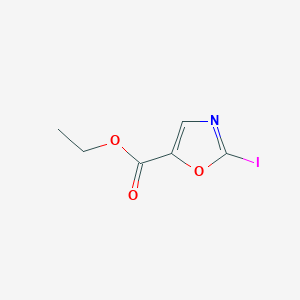
4-(3,4-二氯苄基)哌啶
描述
“4-(3,4-Dichlorobenzyl)piperidine” is a chemical compound with the empirical formula C12H15Cl2N . It is a solid substance and its molecular weight is 280.62 .
Molecular Structure Analysis
The SMILES string for “4-(3,4-Dichlorobenzyl)piperidine” isClC1=CC (CC2CCNCC2)=CC=C1Cl.Cl . The InChI is 1S/C12H15Cl2N.ClH/c13-11-2-1-10 (8-12 (11)14)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H . Physical and Chemical Properties Analysis
“4-(3,4-Dichlorobenzyl)piperidine” is a solid substance . It should be stored sealed in a dry room temperature environment .科学研究应用
结构分析和合成
- 晶体和分子结构:对相关化合物 4-羧基哌啶鎓氯化物的分子结构的研究提供了对其晶体结构、构象和氢键模式的见解。这种类型的结构分析对于理解哌啶衍生物的化学和物理性质至关重要 (Szafran、Komasa 和 Bartoszak-Adamska,2007 年).
- 生物活性构象分析:对反式-3,4-二甲基-4-(3-羟基苯基)哌啶的研究,类似于 4-(3,4-二氯苄基)哌啶,有助于了解它们的生物活性构象,这对于设计有效的 μ-阿片受体拮抗剂至关重要 (Le Bourdonnec 等人,2006 年).
- 功能化杂环的合成:已经报道了第一个 3,4-哌啶的生成及其作为构建嵌段哌啶的构建块的用途。这突出了哌啶衍生物在合成复杂有机化合物中的潜力 (McMahon 等人,2015 年).
化学性质和反应
- 抗乙酰胆碱酯酶活性:一些哌啶衍生物已被研究其抗乙酰胆碱酯酶活性,这是治疗阿尔茨海默病等疾病的重要特性 (Sugimoto 等人,1990 年).
- 纳米磁性可重复使用催化剂:合成了哌啶-4-羧酸功能化的纳米颗粒,并证明它们可作为有机合成的可重复使用催化剂,展示了哌啶衍生物在催化中的多功能性 (Ghorbani-Choghamarani 和 Azadi,2015 年).
- 多巴胺受体配体:4-(3,4-二氯苄基)哌啶衍生物被研究为人类多巴胺受体的配体,表明它们在神经学研究和治疗中的潜在应用 (Rowley 等人,1997 年).
在药物化学中的应用
- 天冬氨酸肽酶抑制剂:哌啶基化合物被开发为天冬氨酸肽酶的抑制剂,显示了哌啶衍生物在开发新型治疗剂中的潜力 (Bursavich 和 Rich,2001 年).
- σ-1 受体的放射性标记探针:已经合成了卤代哌啶,以作为放射性标记探针的潜在用途,这在影像研究和药物开发中至关重要 (Waterhouse 等人,1997 年).
安全和危害
作用机制
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
As the compound’s targets and mode of action become clearer, the pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As research progresses, these effects will be better understood and will provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 4-(3,4-Dichlorobenzyl)piperidine interacts with its targets . .
生化分析
Biochemical Properties
4-(3,4-Dichlorobenzyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves inhibition or activation of enzymatic activity, leading to changes in metabolic pathways.
Cellular Effects
4-(3,4-Dichlorobenzyl)piperidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the activity of key signaling molecules, such as protein kinases and transcription factors, which play essential roles in cell proliferation, differentiation, and apoptosis . Additionally, 4-(3,4-Dichlorobenzyl)piperidine has been reported to impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of 4-(3,4-Dichlorobenzyl)piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and receptors, leading to conformational changes that affect their activity . For example, it can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered drug metabolism. Additionally, 4-(3,4-Dichlorobenzyl)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-Dichlorobenzyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(3,4-Dichlorobenzyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular processes, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 4-(3,4-Dichlorobenzyl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(3,4-Dichlorobenzyl)piperidine can result in toxic or adverse effects, such as cellular damage and organ toxicity.
Metabolic Pathways
4-(3,4-Dichlorobenzyl)piperidine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo metabolic transformations, such as oxidation and dealkylation, leading to the formation of metabolites with different biological activities. These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 4-(3,4-Dichlorobenzyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues depend on factors such as tissue permeability, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 4-(3,4-Dichlorobenzyl)piperidine is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. The subcellular distribution of 4-(3,4-Dichlorobenzyl)piperidine influences its biological effects and its interactions with other biomolecules.
属性
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROWTKYJKHIRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273604 | |
| Record name | 4-[(3,4-Dichlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220772-32-7 | |
| Record name | 4-[(3,4-Dichlorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220772-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dichlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)

![Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane](/img/structure/B3116969.png)




![Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B3117025.png)






